3-Aminopyrazine-2-thiol

Corrosion Inhibition Density Functional Theory (DFT) Molecular Dynamics (MD)

3-Aminopyrazine-2-thiol is a bifunctional, heterocyclic building block characterized by the presence of both a nucleophilic thiol (–SH) group at the C2 position and a basic amino (–NH2) group at the C3 position on a pyrazine ring. This specific arrangement of donor atoms enables distinct reactivity and coordination chemistry not achievable with simple aminopyrazines or mercaptopyrazines alone, making it a critical scaffold in medicinal chemistry and corrosion science.

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
CAS No. 31613-87-3
Cat. No. B1278750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyrazine-2-thiol
CAS31613-87-3
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=S)N1)N
InChIInChI=1S/C4H5N3S/c5-3-4(8)7-2-1-6-3/h1-2H,(H2,5,6)(H,7,8)
InChIKeyHRTBQOIJRXTFRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 3-Aminopyrazine-2-thiol (CAS 31613-87-3) for Specialized Heterocyclic Research


3-Aminopyrazine-2-thiol is a bifunctional, heterocyclic building block characterized by the presence of both a nucleophilic thiol (–SH) group at the C2 position and a basic amino (–NH2) group at the C3 position on a pyrazine ring [1]. This specific arrangement of donor atoms enables distinct reactivity and coordination chemistry not achievable with simple aminopyrazines or mercaptopyrazines alone, making it a critical scaffold in medicinal chemistry and corrosion science .

Why 3-Aminopyrazine-2-thiol Cannot Be Replaced by Generic 2-Aminopyrazine in Corrosion and Catalysis Research


Generic substitutions like 2-aminopyrazine (AP) or 2-mercaptopyrazine fail to replicate the performance of 3-Aminopyrazine-2-thiol (APT) because they lack the thiol–amino group adjacency that creates a unique S,N-chelating motif [1]. Computational studies demonstrate that the introduction of the –SH group significantly alters frontier molecular orbital energies, enhancing the molecule's electron-donating capacity and its ability to adsorb onto metal surfaces, a property absent in simple amino-pyrazines [1]. This molecular-level differentiation directly impacts application-specific performance, as detailed in the quantitative evidence below.

Quantitative Evidence Guide: 3-Aminopyrazine-2-thiol in Corrosion and Materials Science


Superior Theoretical Corrosion Inhibition Potential Over 2-Aminopyrazine (AP)

In a direct head-to-head computational comparison, 3-Aminopyrazine-2-thiol (APT) demonstrates a significantly smaller HOMO-LUMO energy gap (ΔE) than 2-aminopyrazine (AP), indicating higher chemical reactivity and better electron donation to the metal surface, a key predictor of corrosion inhibition efficiency. This is supported by multiple quantum chemical parameters [1]. Notably, the DFT and MD simulation results were validated by consistency with existing experimental inhibition data for the comparators AP and 2-amino-5-bromopyrazine (ABP) [1].

Corrosion Inhibition Density Functional Theory (DFT) Molecular Dynamics (MD)

Enhanced Electron Transfer Capability Compared to 2-Amino-5-bromopyrazine (ABP)

The fraction of electrons transferred (ΔN) from the inhibitor molecule to the iron surface is a critical descriptor. 3-Aminopyrazine-2-thiol (APT) shows a remarkably higher electron-donating capability compared to the halogenated analog 2-amino-5-bromopyrazine (ABP). While ABP was experimentally studied, the theoretical data for APT predicts a substantial performance uplift, placing it in a superior category [1].

Corrosion Science Quantum Chemistry Material Protection

Unique Chelating Motif Enables Synthesis of Thiazolo[4,5-b]pyrazines

The specific ortho-relationship of the amino and thiol groups in 3-Aminopyrazine-2-thiol is essential for synthesizing the thiazolo[4,5-b]pyrazine ring system, a pharmacologically important purine isostere. This cyclization reaction, which proceeds with orthoesters, is uniquely accessible to 3-aminopyrazine-2-thiols and is not possible with isomers like 2-aminopyrazine-3-thiol or simple aminopyrazines, providing a clear synthetic differentiation [1].

Medicinal Chemistry Heterocyclic Synthesis Phleomycin Amplifiers

Target Procurement Scenarios for 3-Aminopyrazine-2-thiol (CAS 31613-87-3)


Computationally-Guided Development of High-Performance Corrosion Inhibitors

Prioritize 3-Aminopyrazine-2-thiol for screening as a steel corrosion inhibitor in acidic media based on its superior quantum chemical descriptors (low ΔE and high ΔN) compared to 2-aminopyrazine and 2-amino-5-bromopyrazine, making it a prime candidate for subsequent weight-loss and electrochemical validation studies [1].

Medicinal Chemistry: Synthesis of Thiazolo[4,5-b]pyrazine-Based Kinase Inhibitors or Antibiotics

Utilize 3-Aminopyrazine-2-thiol as the essential precursor for constructing thiazolo[4,5-b]pyrazine scaffolds. This application leverages the compound's unique ability to undergo regioselective ring closure, which is critical for generating compound libraries targeting the purinergic binding site or as phleomycin amplifiers [1].

Coordination Chemistry: Engineering S,N-Bidentate Metal Complex Catalysts

Exploit the adjacent amino-thiol donor set of 3-Aminopyrazine-2-thiol to synthesize stable transition metal complexes. The specific chelate ring size and electronic properties deduced from its DFT-optimized geometry make it a ligand choice superior to mixed-donor systems composed of separate monodentate aminopyrazine and thiol ligands [1].

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